molecular formula C7H2Br2FN B1428680 2,6-Dibromo-4-fluorobenzonitrile CAS No. 404928-18-3

2,6-Dibromo-4-fluorobenzonitrile

Cat. No.: B1428680
CAS No.: 404928-18-3
M. Wt: 278.9 g/mol
InChI Key: CWIAUBBTDARMNV-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2Br2FN. It is a derivative of benzonitrile, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and material science.

Properties

IUPAC Name

2,6-dibromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAUBBTDARMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluorobenzonitrile typically involves the bromination of 4-fluorobenzonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-4-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorobenzonitrile primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions. The nitrile group can also participate in various reactions, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorobenzonitrile
  • 2,4-Dibromo-5-fluorobenzonitrile
  • 4-Fluorobenzonitrile

Comparison

Compared to 4-Bromo-2,6-difluorobenzonitrile and 2,4-Dibromo-5-fluorobenzonitrile, 2,6-Dibromo-4-fluorobenzonitrile has unique substitution patterns that influence its reactivity and applications. The presence of two bromine atoms at the 2 and 6 positions provides distinct steric and electronic effects, making it suitable for specific synthetic applications. Additionally, the fluorine atom at the 4 position enhances its stability and reactivity in certain chemical reactions .

Biological Activity

2,6-Dibromo-4-fluorobenzonitrile is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H3Br2FN
  • Molecular Weight : 263.91 g/mol

The presence of bromine and fluorine substituents in its structure contributes to its unique reactivity and biological properties.

Interaction with Enzymes

The compound primarily interacts with various enzymes, notably cytochrome P450 enzymes, which play a critical role in drug metabolism. By binding to the active sites of these enzymes, this compound can inhibit their activity, leading to altered metabolic processes within cells. This inhibition can result in the accumulation of substrates normally metabolized by these enzymes, potentially leading to toxic effects at higher concentrations.

Cellular Effects

At the cellular level, this compound influences multiple signaling pathways and gene expression profiles. For instance, it has been observed to modulate the expression of genes involved in detoxification processes in liver cells. The inhibition of cytochrome P450 can lead to increased levels of toxic metabolites, triggering stress responses that affect overall cellular metabolism.

Biochemical Pathways

This compound is involved in several metabolic pathways:

  • Cytochrome P450 Pathway : Inhibition leads to altered drug metabolism.
  • Insulin Signaling Pathway : By inhibiting protein tyrosine phosphatase 1B (PTP1B), it enhances insulin receptor signaling, which is crucial for glucose metabolism.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit moderate to potent antimicrobial activity against various bacterial strains. For example, certain derivatives showed significant inhibition against Mycobacterium tuberculosis with IC50 values below 16.76 µg/mL .
  • Toxicity Studies : In animal models, low doses of this compound inhibited enzyme activity without significant toxicity. However, at higher doses, it induced liver damage and oxidative stress.
  • Antimutagenic Properties : In vitro studies demonstrated that compounds related to this compound could reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene. The antimutagenic activity was linked to antioxidant properties that promote DNA repair mechanisms .

Data Summary

Biological Activity Effect/Outcome Reference
Enzyme InhibitionInhibits cytochrome P450
Antimicrobial ActivityModerate to potent against M. tuberculosis
ToxicityLiver damage at high doses
Antimutagenic ActivityReduces mutagenicity; promotes DNA repair

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,6-Dibromo-4-fluorobenzonitrile

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